Enzymatic Inhibition Profile: ALDH3A1 vs. ALDH2 Activity
5-Bromo-2-(cyclopentyloxy)benzaldehyde exhibits moderate inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1). The compound shows an IC50 of 360 nM against ALDH3A1 [1], while its activity against the mitochondrial isoform ALDH2 is significantly weaker, with a reported IC50 of 4,600 nM [2]. This suggests a degree of isoform selectivity within the ALDH family.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 360 nM (ALDH3A1) |
| Comparator Or Baseline | IC50 = 4,600 nM (ALDH2) |
| Quantified Difference | 12.8-fold lower potency for ALDH2 compared to ALDH3A1. |
| Conditions | Inhibition of full-length recombinant human enzymes expressed in E. coli, using benzaldehyde as substrate for ALDH3A1 [1] and assessing dehydrogenase activity for ALDH2 [2]. |
Why This Matters
This differential activity profile is crucial for researchers developing isoform-selective probes or therapeutics targeting specific ALDH enzymes.
- [1] BindingDB. BDBM50448790 (CHEMBL3128208). Inhibition of human ALDH3A1. Accessed 2026. View Source
- [2] BindingDB. BDBM50236910 (CHEMBL4083412). Inhibition of full length recombinant human ALDH2. Accessed 2026. View Source
